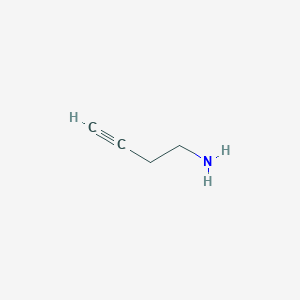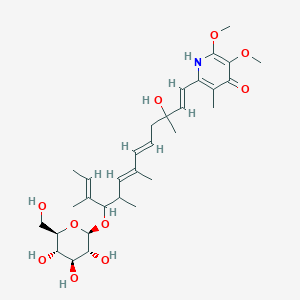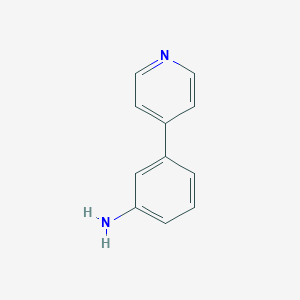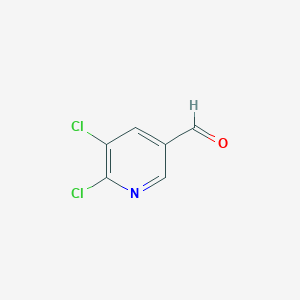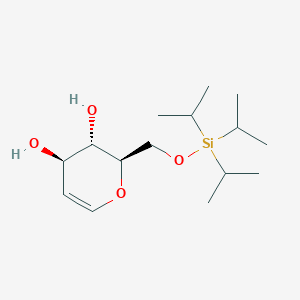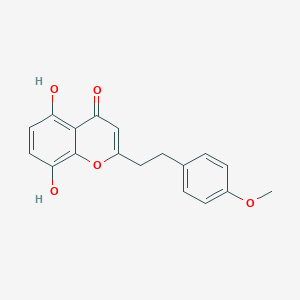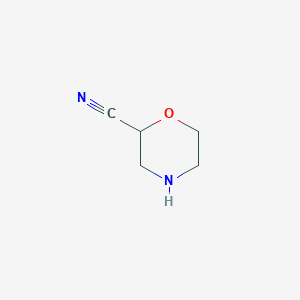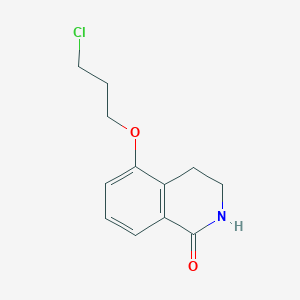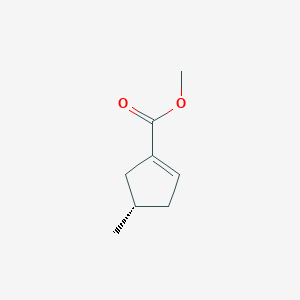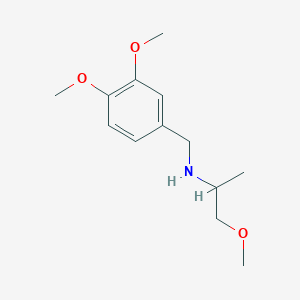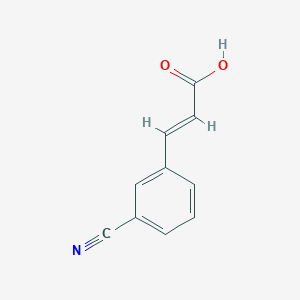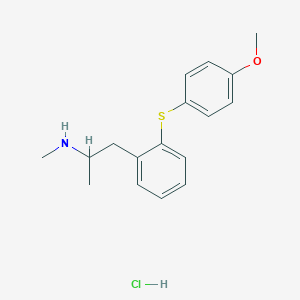
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TCB-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Mecanismo De Acción
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological and cognitive processes. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride are primarily mediated by its agonist activity at the 5-HT2A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of various physiological and cognitive processes, including mood, perception, and cognition. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in laboratory experiments include its high potency and selectivity for the 5-HT2A receptor, as well as its well-characterized mechanism of action. However, the limitations of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride include its potential toxicity and the need for careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, including:
1. Further characterization of its pharmacological properties and mechanism of action, particularly in relation to its potential therapeutic applications.
2. Development of novel analogs and derivatives of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in combination with other drugs or therapies for the treatment of psychiatric disorders.
4. Exploration of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in other therapeutic areas, such as the treatment of migraines or other neurological disorders.
5. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride as a research tool for the study of the 5-HT2A receptor and its downstream signaling pathways.
Métodos De Síntesis
The synthesis of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, starting from the precursor compound 2-bromo-4-methoxyphenylthioanisole. This compound is reacted with propylamine and lithium diisopropylamide to form the intermediate product, which is then methylated using methyl iodide and potassium carbonate. The final step involves the formation of the hydrochloride salt of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride by reacting the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models, and has been proposed as a potential treatment for various psychiatric disorders. N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has also been studied for its potential use in the treatment of migraines, as it has been shown to have potent vasoconstrictive properties.
Propiedades
Número CAS |
128959-25-1 |
|---|---|
Nombre del producto |
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride |
Fórmula molecular |
C17H22ClNOS |
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18-2)12-14-6-4-5-7-17(14)20-16-10-8-15(19-3)9-11-16;/h4-11,13,18H,12H2,1-3H3;1H |
Clave InChI |
JUGXPWVKURHMFI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl |
Sinónimos |
Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,alpha-dimethyl-, hydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



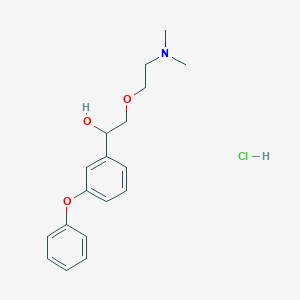
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
